1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrrolidinyl group, and a benzothiazepine core
Chemical Reactions Analysis
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, such as carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its benzothiazepine core and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring, a sulfanyl group, and a piperidine moiety, suggest diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is C27H32N4O2S with a molecular weight of approximately 476.64 g/mol. Its structure features several functional groups that contribute to its biological activity:
Structural Feature | Description |
---|---|
Pyrimidine Ring | A heterocyclic aromatic ring that can participate in various biochemical interactions. |
Sulfanyl Group | Enhances reactivity and potential interactions with biological targets. |
Piperidine Moiety | Associated with various pharmacological effects, including analgesic and anti-inflammatory activities. |
Carboxamide Group | Increases solubility and can influence binding affinity to biological targets. |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds related to this structure have shown promising results in inhibiting the proliferation of various human cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer)
- Inhibition Concentrations (IC50) : Values often reported below 10 µM indicate strong antiproliferative effects .
Enzyme Inhibition
The compound's sulfanyl and piperidine functionalities suggest potential enzyme inhibition capabilities:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have demonstrated significant inhibition of AChE, which is crucial for treating neurodegenerative diseases .
- Urease Inhibition : This activity may be beneficial in managing urinary tract infections by inhibiting urease-producing bacteria .
Antibacterial Activity
The antibacterial properties of sulfanyl-substituted compounds have been documented extensively:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Salmonella Typhi.
- Mechanism of Action : Likely involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .
Case Studies and Research Findings
- Study on Antiproliferative Effects : A recent study reported that derivatives similar to the compound exhibited an EC50 value of 1.68 ± 0.22 µM against specific cancer cell lines, indicating strong antagonist activity related to apoptosis mechanisms .
- Enzyme Binding Studies : In silico studies revealed favorable binding interactions between the compound and target enzymes (e.g., AChE), suggesting a solid foundation for further drug development efforts focused on neurodegenerative disorders .
- Pharmacological Behavior Analysis : The pharmacological behavior of piperidine derivatives has been linked to their ability to manage glucose levels and exhibit diuretic effects, showcasing their versatility in therapeutic applications .
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-4-33-23-9-7-21(8-10-23)17-28-27(32)22-11-13-31(14-12-22)25-16-26(30-18-29-25)34-24-15-19(2)5-6-20(24)3/h5-10,15-16,18,22H,4,11-14,17H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPOJPNXABXTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.